2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole

Description

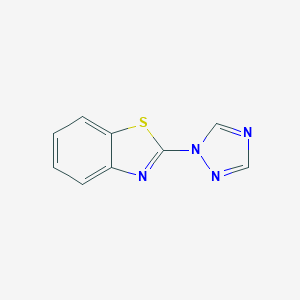

Structure

2D Structure

3D Structure

Properties

CAS No. |

187653-47-0 |

|---|---|

Molecular Formula |

C9H6N4S |

Molecular Weight |

202.24 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-6-10-5-11-13/h1-6H |

InChI Key |

OSNIAGVCSMXRIL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |

Synonyms |

Benzothiazole, 2-(1H-1,2,4-triazol-1-yl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,2,4 Triazol 1 Yl 1,3 Benzothiazole and Its Structural Analogues

Evolution of Conventional Synthetic Routes to 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole

Conventional synthesis of benzothiazole (B30560) derivatives, which serve as precursors to the target compound, typically involves the condensation of 2-aminothiophenols with various reagents. nih.gov These foundational methods have been progressively refined to improve efficiency and yield.

Multi-Step Synthetic Strategies and Optimization

Multi-step synthesis is a common approach for constructing complex molecules like those containing both benzothiazole and triazole rings. These strategies allow for the careful and controlled formation of each heterocyclic component.

A representative multi-step synthesis begins with the preparation of a substituted 2-aminobenzothiazole. This intermediate can then be further functionalized. For instance, 2-hydrazinobenzothiazoles, synthesized from 2-mercaptobenzothiazoles and hydrazine hydrate, are key intermediates. nih.gov These can be condensed with oxadiazoles in a ring-opening and subsequent ring-closure reaction to form the 1,2,4-triazole (B32235) ring attached to the benzothiazole core. tandfonline.comtandfonline.com Another strategy involves reacting 2-hydrazino-1,3-benzothiazole with 2-(3-pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole in refluxing dry pyridine to yield the final triazole-benzothiazole hybrid. tandfonline.comtandfonline.com

Researchers have also developed pathways starting from 6-fluoro-1,3-benzothiazol-2-amine, which is reacted with 4-amino-1,2,4-triazole or 1,2,4-triazole using a suitable linking reagent to form the desired hybrid molecule. arabjchem.org Further modifications, such as forming Schiff bases from carbonyl-linked intermediates, demonstrate the versatility of these multi-step approaches. arabjchem.org

Optimization of these multi-step reactions often involves adjusting reaction conditions such as solvents, temperature, and reaction times to maximize the yield and purity of the products. For example, a study detailed the synthesis of 3-(3-pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole by refluxing the precursor mixture for 18-24 hours. tandfonline.comtandfonline.com

Expedited One-Pot Reaction Protocols

One-pot syntheses of C-2 substituted benzothiazoles often utilize three-component reactions. For example, 2-iodoaniline, various aldehydes, and thiourea can be reacted in a single pot using a ferromagnetic catalyst to produce benzothiazole derivatives. nih.gov Similarly, a copper-catalyzed three-component reaction of haloanilines, arylacetic acids or benzyl chlorides, and elemental sulfur provides an effective route to 2-arylbenzothiazoles. nih.gov

While direct one-pot synthesis of this compound is less commonly documented, the principles are applied to its precursors. For instance, the synthesis of various benzothiazole libraries has been achieved through one-pot cyclocondensation of 2-aminothiophenols with aldehydes, promoted by reagents like phenyliodonium bis(trifluoroacetate) (PIFA) under microwave irradiation. ias.ac.in

Green Chemistry Principles Applied to the Synthesis of this compound

In line with global efforts toward sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of benzothiazole and triazole derivatives. These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Catalyst-Free and Recyclable Catalyst Systems

A key aspect of green synthesis is the use of either no catalyst or a recyclable one to minimize waste and cost. Catalyst-free approaches for synthesizing benzothiazole-triazole hybrids have been reported, offering a sustainable and eco-friendly protocol. nih.gov These methods often result in good to excellent yields with short reaction times. nih.gov

Where catalysts are necessary, the focus has shifted to heterogeneous and recyclable options. For the synthesis of benzothiazole precursors, a variety of recyclable catalysts have been employed:

Montmorillonite clay KSF: An effective, cheap, and ecologically safe catalyst. nih.gov

ZnO-beta zeolite: A heterogeneous catalyst used for the condensation of 2-aminothiophenol with aldehydes. ekb.eg

SnP₂O₇ and Sm(NO₃)₃·6H₂O on nanosized silica gel: These catalysts can be recycled up to five times without significant loss of activity. nih.govmdpi.com

Magnetic Nanoparticles: Catalysts like Cu(0)–Fe₃O₄@SiO₂/NH₂cel and Fe₃O₄@PEG-MX@Ni nanocatalysts can be easily recovered using a magnet for reuse. nih.govresearchgate.net

| Catalyst | Starting Materials | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Montmorillonite KSF | 2-aminothiophenols, β-diketones | Effective, inexpensive, eco-safe | Recyclable | nih.gov |

| ZnO-beta zeolite | 2-aminothiophenol, aldehydes | Heterogeneous, efficient | Recyclable | ekb.eg |

| SnP₂O₇ on silica gel | 2-aminothiophenol, aldehydes | High yields (85-97%) | Up to 5 times | nih.govmdpi.com |

| Cu(0)–Fe₃O₄@SiO₂/NH₂cel | 2-iodoaniline, aldehydes, thiourea | Ferromagnetic, easy recovery | Recyclable | nih.gov |

Solvent-Free and Environmentally Benign Solvent Systems

Eliminating volatile and toxic organic solvents is a cornerstone of green chemistry. Solvent-free, or "neat," conditions have been successfully applied to the synthesis of benzothiazole derivatives. For example, the reaction of 2-aminothiophenol with aldehydes can be carried out without a solvent, often with the aid of a recyclable catalyst like zinc sulfide nanoparticles. ekb.eg Another solvent-free method involves using a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂). nih.gov

When a solvent is required, the trend is to use environmentally benign options like water or ethanol. Water has been used as a solvent in the three-component synthesis of benzothiazoles catalyzed by ferromagnetic nanoparticles. nih.gov Ethanol is also a common green solvent, used in reactions catalyzed by H₂O₂/HCl or nickel oxide nanorods. nih.govekb.egmdpi.com

| Reaction Type | Solvent System | Catalyst/Conditions | Key Benefits | Reference |

|---|---|---|---|---|

| Cyclization | Solvent-free | Zinc sulphide nanoparticles | Short reaction time, high yield | ekb.eg |

| Condensation | Solvent-free | NaHSO₄-SiO₂ | Inexpensive, non-toxic catalyst | nih.gov |

| Three-component reaction | Water | Cu(0)–Fe₃O₄@SiO₂/NH₂cel | Ecologically friendly | nih.gov |

| Condensation | Ethanol | H₂O₂/HCl | Excellent yields, short reaction time | nih.govmdpi.com |

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. It provides rapid and uniform heating, which often leads to dramatically reduced reaction times, increased yields, and improved product purity. airo.co.in

The synthesis of both benzothiazole and triazole derivatives has been significantly enhanced by microwave assistance. For example, a one-pot synthesis of benzothiazole libraries was achieved via PIFA-promoted cyclocondensation under microwave conditions, resulting in good to excellent yields. ias.ac.in Studies have directly compared microwave-assisted synthesis with conventional methods, highlighting substantial reductions in reaction time—from hours to minutes or even seconds—and notable increases in product yields. nih.govscielo.br For instance, the synthesis of certain 1,2,4-triazole derivatives was completed in 33-90 seconds with an 82% yield under microwave irradiation, a significant improvement over the several hours required by conventional heating. nih.gov

| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hydroxy substituted phenyl benzothiazoles | Several hours | Minutes | 12% to 20% increase | scielo.br |

| 1,2,4-Triazole derivatives | > 4 hours | 1 minute | Significantly higher | nih.gov |

| Piperazine-azole-fluoroquinolone hybrids | 27 hours | 30 minutes | Impressive (up to 96%) | nih.gov |

| Triazolo[4,3-b] nih.govekb.egmdpi.comtriazoles | - | 36-72 times faster | Significantly higher | nih.gov |

Sonochemical Activation in Synthetic Pathways

Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful and environmentally benign technique to accelerate organic reactions. proquest.com This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, enhancing reaction rates and often improving yields. nih.gov The application of ultrasound irradiation can significantly reduce reaction times, sometimes from hours to minutes, while minimizing energy consumption compared to conventional heating methods. proquest.com

In the context of heterocyclic synthesis, sonochemistry has been effectively employed for preparing benzothiazole and triazole derivatives. For instance, the synthesis of 2-substituted benzothiazoles has been achieved in moderate to good yields (65-83%) under solvent- and catalyst-free conditions using an ultrasonic probe, with reaction times as short as 20 minutes. analis.com.my Similarly, tetra-substituted imidazoles tethered with triazole and benzothiazole moieties have been synthesized in high yields using ultrasound waves (50 kHz) at 70°C, completing the reaction within 25 minutes. proquest.comproquest.com This green protocol highlights the efficiency and reduced environmental impact of sonochemical methods. proquest.com The key advantages of this approach include operational simplicity, excellent yields, shorter reaction durations, and milder, eco-friendly reaction conditions. researchgate.net

Table 1: Comparison of Conventional and Sonochemical Synthesis Methods for Heterocyclic Compounds

| Product Type | Catalyst | Conditions (Conventional) | Yield (Conventional) | Conditions (Sonochemical) | Yield (Sonochemical) | Reference |

| 2,4,5-Triarylimidazole | Selectfluor™ | Not specified | Not specified | Solvent-free, Ultrasound | High | researchgate.net |

| Tetra-substituted Imidazoles | Brick Clay | Not specified | Lower | 50 kHz, 70°C, 25 min | High | proquest.comproquest.com |

| 2-Substituted Benzothiazoles | None | Hours, Reflux | Moderate | 20 min, Room Temp, Ultrasound Probe | 65-83% | analis.com.my |

Design and Synthesis of Diverse Structural Analogues of this compound

The generation of a library of structural analogues is crucial for exploring the potential of a core chemical scaffold. This is achieved by systematically modifying different parts of the parent molecule, this compound.

Regioselective Functionalization of the Benzothiazole Moiety

Direct and regioselective functionalization of the benzothiazole ring is essential for creating structural diversity. Traditional methods often require harsh conditions or de novo synthesis from substituted precursors. nih.gov Modern C-H bond functionalization strategies offer more direct routes.

One advanced approach involves the regioselective C2-H functionalization of benzothiazoles with triphenylphosphine to create thiazol-2-yl-triphenylphosphonium salts. nih.gov These stable intermediates can then react with a variety of nucleophiles, such as alcohols and amines, under mild conditions to introduce new functional groups specifically at the C2 position. nih.gov

Another powerful technique is the iridium-catalyzed C-H borylation, which allows for the introduction of versatile boryl groups at specific positions on the benzene (B151609) ring of the benzothiazole system. nih.govacs.org This method can selectively functionalize the C4, C5, C6, and C7 positions, providing access to previously hard-to-synthesize derivatives. The resulting organoboron compounds are highly versatile building blocks that can be used in various cross-coupling reactions to introduce a wide array of substituents. nih.gov

Structural Diversification of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring offers multiple sites for modification, allowing for extensive structural diversification. A common synthetic strategy involves the cyclization of intermediate compounds. For example, various substituted 1,2,4-triazole derivatives can be synthesized by condensing a 1,3,4-oxadiazole precursor with substituted 2-hydrazino-1,3-benzothiazoles. tandfonline.comtandfonline.com This method allows for the introduction of different substituents onto the nitrogen atom of the resulting triazole ring. The formation of the 1,2,4-triazole ring is confirmed by the appearance of characteristic signals in ¹H and ¹³C NMR spectra. tandfonline.comtandfonline.com

Another approach involves building the triazole ring from acyclic precursors. For instance, 4-R-5-(substituted)-4H-1,2,4-triazole-3-thiones can be prepared from carboxylic acid hydrazides, which are then reacted with isothiocyanates to form thiosemicarbazide intermediates, followed by alkaline cyclization. zsmu.edu.ua This multi-step process enables the introduction of a wide range of functional groups at various positions on the triazole ring. zsmu.edu.uadergipark.org.tr

Strategic Introduction of Peripheral Substituents

The strategic introduction of substituents on the periphery of both the benzothiazole and triazole rings is key to generating diverse analogues. This is often achieved through multi-component reactions or by using functionalized starting materials.

One effective method is the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," to link benzothiazole moieties with triazole rings. mdpi.com For example, S-propargyl mercaptobenzothiazole can react with various α-halo esters or amides to produce a new series of 1,2,3-triazole-based benzothiazole derivatives in good yields (47-75%). mdpi.com This reaction is highly efficient and allows for the incorporation of diverse side chains. Similarly, terminal alkynyl thioethers of benzothiazole can undergo copper-catalyzed cycloaddition with various azides to yield hybrid 1,2,3-triazolylthiobenzothiazoles. dnu.dp.ua

Another versatile strategy involves the synthesis of N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives. nih.gov This modular approach allows for variation in three key areas: the substituent on the benzothiazole ring, the aryl group at the N4 position of the triazole, and the phenoxymethyl group at the C5 position, leading to a large library of structurally diverse compounds.

Table 2: Examples of Synthesized Structural Analogues

| Compound Class | Synthetic Method | Key Precursors | Resulting Structure | Reference |

| 4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazoles | Condensation/Cyclization | 2-(3-pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, Substituted 2-hydrazino-1,3-benzothiazole | Triazole ring linked to benzothiazole via an amino group | tandfonline.comtandfonline.com |

| 1,2,3-Triazole-based Benzothiazoles | 1,3-Dipolar Cycloaddition | S-propargyl mercaptobenzothiazole, α-halo ester/amide | Benzothiazole linked to a 1,2,3-triazole via a thioether and methylene bridge | mdpi.com |

| N-(benzothiazol-2-yl) acetamides | Multi-step synthesis | Substituted 2-aminobenzothiazole, 5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazole-3-thiol | Benzothiazole and 1,2,4-triazole linked via an acetamide thioether bridge | nih.gov |

Comprehensive Analysis of this compound Reveals Scant Spectroscopic Data in Public Domain

The requested article, intended to focus solely on the spectroscopic and crystallographic analysis of this compound, cannot be generated as the foundational research findings and data required to populate the specified sections are not available.

While numerous studies detail the synthesis and characterization of various derivatives of benzothiazole and 1,2,4-triazole, these data are specific to molecules with different substitution patterns or linkage isomers. For example, extensive data exists for related compounds such as N-(Benzo[d]thiazol-2-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide and 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, but this information is not transferable to the unsubstituted parent compound of interest.

Without access to primary experimental results for this compound, any attempt to create the requested detailed analysis and data tables would be speculative and fall short of the required scientific accuracy. Further empirical research and publication would be necessary to provide the specific data needed for a thorough characterization as outlined.

Based on a thorough review of available scientific literature, there are no specific computational or theoretical chemistry investigations published for the exact compound This compound .

The existing research focuses on related but structurally distinct molecules, such as:

Derivatives of the isomeric 1,2,3-triazole linked to a benzothiazole core. mdpi.comnih.gov

Fused heterocyclic systems where the triazole and benzothiazole rings share atoms, for example, benzo nih.govresearchgate.netthiazolo[2,3-c] mdpi.comnih.govresearchgate.nettriazole. nih.gov

Compounds where the 1,2,4-triazole and benzothiazole moieties are present but are linked or substituted in a different manner than specified. researchgate.net

Without published data specifically on the electronic structure, reactivity, molecular dynamics, or QSAR modeling of this compound, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. Generating content for the specified sections would require extrapolation from dissimilar compounds, which would be scientifically unfounded and speculative.

Therefore, the requested article cannot be generated at this time due to a lack of specific research on the target compound.

Computational and Theoretical Chemistry Investigations of 2 1,2,4 Triazol 1 Yl 1,3 Benzothiazole

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Development of Predictive Models for Biological Activity (in vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts.

For classes of compounds including the 1,2,4-triazole (B32235) and benzothiazole (B30560) moieties, three-dimensional QSAR (3D-QSAR) has been effectively employed. For instance, a 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives as anticancer agents was conducted using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. nih.gov This approach correlates the biological activity of the compounds with their steric and electrostatic fields. The resulting model demonstrated a strong correlation between the descriptors and the anticancer activity, with a squared correlation coefficient (r²) of 0.8713 and significant internal (q² = 0.7445) and external (pred_r² = 0.8109) predictive capacity. nih.gov

Similarly, ligand-based 3D-QSAR studies have been performed on 1,2,4-triazole Schiff bases to explore their potential as cyclooxygenase-2 (COX-2) inhibitors. mdpi.com These models help in identifying the key structural features required for selective binding to the enzyme's active site. Such predictive models are crucial for the rational design of novel 2-(1,2,4-triazol-1-yl)-1,3-benzothiazole derivatives with enhanced in vitro biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. nih.govmdpi.comresearchgate.net

Identification of Key Molecular Descriptors

The predictive power of QSAR models relies on the identification of molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

In the development of 3D-QSAR models for 1,2,4-triazole derivatives, steric and electrostatic fields have been identified as critical descriptors. nih.gov The models indicate that specific spatial arrangements of bulky groups and particular distributions of partial charges on the molecule are key determinants of biological activity. For example, the anticancer activity model for 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives highlighted specific steric and electrostatic data points that significantly contribute to the activity. nih.gov

Beyond 3D-QSAR fields, quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are frequently used. These provide quantitative measures of a molecule's electronic properties. For heterocyclic systems containing triazole and benzothiazole rings, these descriptors are instrumental in understanding their reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors Used in Computational Studies of Triazole Derivatives

| Descriptor Category | Specific Descriptor | Significance in Predicting Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the ability to donate electrons; associated with reactivity. | acs.orgresearchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the ability to accept electrons; indicates electrophilicity. | acs.orgresearchgate.net | |

| HOMO-LUMO Energy Gap (ΔE) | An indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. | acs.orgresearchgate.net | |

| Dipole Moment | Influences solubility and the ability to engage in polar interactions with a receptor. | researchgate.net | |

| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons. | researchgate.net | |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | researchgate.net | |

| Steric | Molecular Volume/Surface Area | Describes the size and shape of the molecule, which is critical for fitting into a binding site. | nih.gov |

| Steric Fields (CoMFA/kNN-MFA) | 3D representation of where bulky groups enhance or diminish activity. | nih.govmdpi.com |

| Topological | Connectivity Indices | Numerical descriptors of molecular topology, relating to size, shape, and branching. | N/A |

This table is generated based on data from studies on related triazole derivatives.

These descriptors form the basis for building robust predictive models for the biological activity of new compounds in the this compound family.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational quantum chemistry methods, particularly DFT, are highly accurate in predicting various spectroscopic parameters. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). For a series of novel 1,2,3-triazole-based benzothiazole derivatives, ¹H and ¹³C chemical shifts were calculated using the B3LYP/6-31+G(d,p) level of theory. nih.gov The results showed an excellent correlation with experimental data, with R² values of 0.996 for ¹H NMR and 0.995 for ¹³C NMR, confirming the accuracy of the computational method. nih.gov Similarly, for derivatives of 1,2,4-triazol-5-one, ¹H-NMR and ¹³C-NMR spectral values were calculated using the GIAO method, and the results exhibited very good agreement with experimental findings. epstem.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related 1,2,3-Triazole-Benzothiazole Derivative (Compound 5e)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 | 165.7 | 167.9 |

| C4 | 121.7 | 122.9 |

| C5 | 124.7 | 125.1 |

| C6 | 126.9 | 127.3 |

| C7 | 122.3 | 122.9 |

| C8 | 153.2 | 153.7 |

| C9 | 133.1 | 134.1 |

| C10-S | 30.6 | 31.5 |

| C11-Triazole | 144.3 | 145.2 |

| C12-Triazole | 125.3 | 125.9 |

| C13-N | 50.1 | 51.3 |

| C14=O | 167.3 | 169.1 |

| C15-O | 62.1 | 63.2 |

Data sourced from a DFT study on a structurally similar 1,2,3-triazole-benzothiazole derivative. nih.gov

Vibrational Spectroscopy: DFT calculations are also used to predict infrared (IR) spectra. Theoretical frequency calculations can help in the assignment of vibrational modes observed in experimental spectra. For example, the IR spectra of various 1,2,4-triazole derivatives have been calculated, showing characteristic absorption bands for N-H, C=S, and C=N vibrations that confirm the formation of the triazole ring. acs.org In a study on 3-(1H-Benzo[d] acs.orgnih.govresearchgate.nettriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate, DFT calculations at the B3LYP/6-311G** level were shown to simulate the experimental IR spectrum effectively. nih.gov These computational approaches are essential for the structural elucidation of this compound and its analogues.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It provides information about the electronic transitions between molecular orbitals. TD-DFT calculations on triazole-containing compounds have been used to predict absorption peaks, which can then be compared to experimental spectra to understand the electronic structure and chromophores within the molecule. nih.govnih.gov

In Vitro Biological Activity Profiling and Molecular Mechanisms of 2 1,2,4 Triazol 1 Yl 1,3 Benzothiazole and Its Derivatives

In Vitro Antimicrobial Efficacy Assessment

The fusion of benzothiazole (B30560) and 1,2,4-triazole (B32235) rings has produced hybrid molecules with significant antimicrobial properties. Researchers have extensively evaluated these compounds in vitro against a wide array of pathogenic bacteria and fungi, revealing promising activity that often depends on the specific structural modifications of the parent molecule.

Antibacterial Activity Against Pathogenic Strains

Derivatives of 2-(1,2,4-triazol-1-yl)-1,3-benzothiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A study on N-benzothiazole derivatives of 2-[4-(naphthalen-1-yl)-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-ylthio]acetamide revealed that the presence of an electron-releasing ethoxy group at the C-6 position of the benzothiazole ring was critical for high activity against Pseudomonas aeruginosa, showing a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL. nih.gov Conversely, derivatives with electron-withdrawing groups like fluorine and bromine showed potent action against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. nih.gov

In another study, synthesized hybrids of 2- or 4-hydroxyphenyl benzothiazole derivatives linked to naphthalen-1-ol or 8-hydroxyquinoline through a triazole ring were tested. One compound showed significant activity with zones of inhibition ranging from 15.5 to 17.6 mm against various bacterial strains. nih.gov Similarly, thiazolidinone derivatives of benzothiazole have been found to be active against Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 0.09 to 0.18 mg/ml. nih.gov Structure-activity relationship (SAR) analysis often indicates that substitutions on the phenyl ring, such as nitro and methoxy groups, can enhance antibacterial action. nih.gov Benzothiazole–thiazole (B1198619) hybrids have also shown low MIC values, between 3.90 and 15.63 μg mL−1, with electron-withdrawing groups like nitro and halogens enhancing the antimicrobial effect. rsc.org

The following table summarizes the in vitro antibacterial activity of selected benzothiazole-triazole derivatives against various pathogenic strains.

| Compound Type | Bacterial Strain | MIC Value | Reference |

| 2-[4-(naphthalen-1-yl)-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-ylthio]acetamide with ethoxy group on benzothiazole | Pseudomonas aeruginosa | 25 µg/mL | nih.gov |

| Thiazolidinone derivatives of benzothiazole | Pseudomonas aeruginosa, E. coli | 0.09–0.18 mg/ml | nih.gov |

| 2,6-disubstituted benzothiazole derivatives | Moraxella catarrhalis | 4 µg/ml | nih.gov |

| Benzothiazole–thiazole hybrid with electron-withdrawing groups | Various bacterial strains | 3.90–15.63 μg mL−1 | rsc.org |

| Schiff base containing benzothiazole derivatives | Klebsiella pneumoniae | 0.4–0.8 μg/ml | nih.gov |

| N-(naphthalen-1-yl)propanamide benzothiazole derivative | Yersinia enterocolitica | 187.5 μg/ml | nih.gov |

Antifungal Efficacy Against Fungal Species

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drug design, and its combination with benzothiazole has yielded compounds with potent efficacy against various fungal species, particularly Candida albicans. ekb.eg Research on hybrid benzothiazolyl-triazole analogues identified 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a highly potent antifungal agent, with a MIC value of 0.39 μg/mL against Candida albicans. ekb.eg

A separate study synthesized various 3-(3-pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole derivatives and tested them against a panel of fungi. researchgate.net These compounds were evaluated against Candida albicans, Aspergillus niger, and Aspergillus clavatus using the broth microdilution method to determine their MIC values. researchgate.net Furthermore, an evaluation of ten benzothiazole derivatives against several Candida species found that compounds with chlorine substituents on the benzothiazole ring were particularly effective. researchgate.net One such derivative demonstrated significant potency against Candida krusei, with a MIC value of 1.95 µg/mL. researchgate.net

The antifungal activity of selected benzothiazole-triazole derivatives is detailed in the table below.

| Compound/Derivative | Fungal Species | MIC Value | Reference |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 μg/mL | ekb.eg |

| Benzothiazole derivative with chlorine substituent (4d) | Candida krusei | 1.95 µg/mL | researchgate.net |

| 1,2,4-triazole-linked thiazolidin-4-one compounds (12e, 12o) | Candida albicans | MFC: 250 µg/mL | ekb.eg |

| Benzothiazole-triazole hybrids with a 5-benzoylbenzimidazole scaffold | Candida albicans | <0.063 to 32 µg/mL | ekb.eg |

In Vitro Anticancer Activity and Mechanistic Pathways

The conjugation of benzothiazole and 1,2,4-triazole moieties has been a fruitful strategy in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Cytotoxicity Evaluation Against Diverse Cancer Cell Lines

Benzothiazole-triazole hybrids have shown considerable cytotoxic effects across a range of human cancer cell lines. In one study, a series of these compounds were tested, with a trichloro-substituted derivative showing the highest potency against triple-negative breast cancer, with an IC50 value of 30.49 μM. nih.gov Other research has identified indole-based benzothiazole derivatives with potent activity; for example, chlorobenzyl indole semicarbazide benzothiazole exhibited IC50 values of 0.024 µM for HT-29 (colon cancer) and 0.84 µM for A549 (lung cancer) cell lines. nih.gov

Similarly, 1,2,3-triazole-benzothiazole molecular conjugates have been assessed against A549, T47-D (breast cancer), and HCT-116 (colon cancer) cell lines. documentsdelivered.com Certain derivatives showed promising results against the T47D breast cancer cell line, with IC50 values of 13, 17, and 19 μM. documentsdelivered.com Another study focusing on thiabendazole-derived 1,2,3-triazoles found one compound to be particularly active against HT29, MDA-MB-231 (breast cancer), and SKBR3 (breast cancer) cell lines, with IC50 values ranging from 1.28 to 7.72 μg/mL. rsc.org

The table below presents the cytotoxic activity of various benzothiazole-triazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Benzothiazole-triazole hybrid with trichloro substitution | Triple-negative breast cancer | 30.49 μM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (colon) | 0.024 µM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | A549 (lung) | 0.84 µM | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (lung) | 68 μg/mL | jnu.ac.bd |

| 1,2,3-Triazole-benzothiazole conjugate (8a) | T47-D (breast) | 13 μM | documentsdelivered.com |

| Thiabendazole-derived 1,2,3-triazole (4g) | HT29, MDA-MB-231, SKBR3 | 1.28 - 7.72 μg/mL | rsc.org |

| Hydrazine based benzothiazole (11) | Hela (cervical) | 2.41 µM | nih.gov |

| 1,2,4-triazole-3-thiol derivatives | Melanoma (IGR39) | EC50: 2–17 µM | nih.gov |

Investigation of Apoptosis Induction Pathways

A primary mechanism through which benzothiazole-triazole compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger this process through the modulation of key regulatory proteins. For instance, a series of benzothiazole-tethered triazoles were found to promote apoptosis by inhibiting the anti-apoptotic protein Bcl-2. nih.gov Molecular docking studies confirmed significant binding interactions with Bcl-2, suggesting a Bcl-2-mediated apoptosis pathway. nih.gov

Further investigations into novel 1,2,4-triazole derivatives revealed their ability to increase the levels of the tumor suppressor protein p53 in MCF-7 breast cancer cells. nih.gov The most potent compounds significantly induced p53 levels, which in turn can trigger apoptosis. nih.gov The induction of caspases, which are key executioner proteins in the apoptotic cascade, has also been observed. One thiabendazole-derived 1,2,3-triazole was shown to induce caspases 3 and 7, confirming that its cytotoxic effect is mediated through apoptotic cell death in MCF-7 and MDA-MB-231 cells. rsc.org Similarly, certain 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives were found to upregulate caspase-3 and PARP, indicating DNA damage and subsequent apoptosis. nih.gov

Analysis of Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cancer cells from progressing through the stages of division and replication. Research has demonstrated that benzothiazole-triazole hybrids can trigger cell cycle arrest in the G2/M phase. nih.gov This blockage at the boundary between the G2 phase and mitosis prevents the cell from dividing.

Other studies have identified different points of cell cycle inhibition. For example, synthetic 1,2,4-triazole-3-carboxamides were shown to exhibit their antiproliferative activities by inducing cell cycle arrest in leukemia cells. nih.gov Furthermore, novel chalcone derivatives incorporating a tetrahydro- ekb.egnih.govnih.govtriazolo[3,4-a]isoquinoline structure were found to induce cell growth arrest at the G1 phase in MCF-7 breast cancer cells. researchgate.net This action inhibits the G1/S transition, effectively stopping cell cycle progression before the DNA synthesis phase. These findings highlight that the specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell line being studied. researchgate.net

In Vitro Angiogenesis Inhibition Studies

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govnih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov Derivatives of benzothiazole and triazole have been investigated for their anti-angiogenic properties, primarily through their effects on endothelial cells and key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

In vitro assays, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, are used to evaluate the anti-angiogenic potential of these compounds. nih.gov For instance, certain tricyclic thiazoleamine derivatives demonstrated a dose-dependent inhibition of HUVEC tube formation. nih.gov One potent thiochromenothiazoleamine derivative inhibited tube formation to approximately 35% of the control at a 5 µM concentration. nih.gov

The primary mechanism for the anti-angiogenic activity of many benzothiazole and triazole derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling pathway. nih.gov Numerous studies have synthesized and evaluated hybrids of these scaffolds, demonstrating potent VEGFR-2 inhibitory activity. nih.govbenthamscience.com For example, a series of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives showed significant VEGFR-2 inhibition, with the most potent compound, 23j , exhibiting an IC50 value of 3.7 nM, comparable to the standard inhibitor sorafenib (IC50 = 3.12 nM). nih.gov Similarly, another study on indole-2-one derivatives with a 1,2,3-triazole scaffold identified compound 13d as a potent VEGFR-2 inhibitor with an IC50 of 26.38 nM, which was more active than sunitinib (IC50 = 83.20 nM) in the same assay. nih.gov

| Compound | Chemical Class | VEGFR-2 Inhibition IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Compound 23j | bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 | Sorafenib | 3.12 |

| Compound 23l | bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 5.8 | Sorafenib | 3.12 |

| Compound 23n | bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 7.4 | Sorafenib | 3.12 |

| Compound 13d | Indole-2-one with 1,2,3-triazole scaffold | 26.38 | Sunitinib | 83.20 |

| Compound 61 | Urea-benzothiazole derivative | 43.1 | Sorafenib | 90 |

| Compound 4d | 3-nitrophenylthiazolyl derivative | - | Sorafenib | - |

Enzymatic Inhibition Studies and Mode of Action

Kinase Inhibition Profiling

Derivatives of this compound have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. semanticscholar.orgnih.gov

VEGFR-2: As detailed in the angiogenesis section, VEGFR-2 is a primary target. Benzothiazole-based derivatives have emerged as effective VEGFR-2 inhibitors. nih.govsemanticscholar.org The urea-benzothiazole derivative 61 displayed a VEGFR-2 inhibition IC50 value of 43.1 nM. semanticscholar.org A series of 2-aminobenzothiazole hybrids also showed potential inhibitory potencies against VEGFR-2. nih.govsemanticscholar.org

p38α MAP Kinase: Novel N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives were synthesized and evaluated for p38α MAP kinase inhibition. nih.gov Compound 5b from this series demonstrated superior inhibitory potency with an IC50 of 0.031 µM, which was more potent than the standard inhibitor SB 203580 (IC50: 0.043 µM). nih.gov Molecular docking studies indicated that this compound interacts with the hinge region residue MET 109 of the enzyme. nih.gov

c-Jun N-terminal Kinase (JNK): A series of 2-thioether-benzothiazoles has been evaluated for JNK inhibition, leading to the discovery of potent, allosteric JNK inhibitors with selectivity against p38 kinase. nih.gov Benzothiazoles showed significantly better inhibition potency compared to related benzimidazole and benzoxazole series. nih.gov

Epidermal Growth Factor Receptor (EGFR): Benzothiazole-1,2,3-triazole hybrid molecules have been investigated as EGFR inhibitors. rsc.org The most active derivatives, 8a , 8b , and 8c , exhibited IC50 values of 0.69, 1.16, and 4.82 µM, respectively, against the EGFR kinase. rsc.org

| Compound | Target Kinase | Inhibition IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Compound 5b | p38α MAP Kinase | 0.031 | SB 203580 | 0.043 |

| Compound 8a | EGFR | 0.69 | Erlotinib | 1.3 |

| Compound 8b | EGFR | 1.16 | Erlotinib | 1.3 |

| Compound 8c | EGFR | 4.82 | Erlotinib | 1.3 |

| BI-87C2 | JNK | 8.1 | - | - |

Protease Inhibition Assays

The 1,2,4-triazole ring is an essential component in some serine protease inhibitors. frontiersin.org A study on theophylline-1,2,4-triazole-S-linked N-phenyl acetamides assessed their effectiveness as inhibitors of the HCV serine protease enzyme. frontiersin.org The derivative 4c , which contains a 4-chlorophenyl moiety, showed significant inhibitory activity against this enzyme, with an IC50 value of 0.015 mg/mL, which was more potent than the reference drug ribavirin (IC50 = 0.165 mg/mL). frontiersin.org Furthermore, benzothiazole ketone structures have been identified as suitable warheads for inhibitors of the SARS-CoV-2 main protease (Mpro), forming a reversible covalent bond with the catalytic Cys145 residue. acs.org

Carbonic Anhydrase Inhibition Activity

Human carbonic anhydrases (hCAs) are zinc-metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Benzenesulfonamide-triazole conjugates and benzothiazole-6-sulphonamides have been investigated as inhibitors of several hCA isoforms. nih.govresearchgate.net

A study of novel 1,2,4-triazole derivatives showed poor inhibition against hCA I but effective and selective inhibition against the tumor-associated isoforms hCA IX and XII over off-target isoforms hCA I and II. nih.gov Another series of substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides also displayed inhibitory properties on hCA I, II, and VII with Ki values in the low nanomolar to micromolar ranges, while being inactive towards hCA IV. nih.gov These studies indicate that the benzothiazole-triazole scaffold can be tailored to achieve isoform-selective carbonic anhydrase inhibition. nih.govnih.gov

| Compound | hCA I | hCA II | hCA VII | hCA IV |

|---|---|---|---|---|

| 6a | 101.5 | 8.5 | 6.5 | >10000 |

| 6b | 125.8 | 10.3 | 7.8 | >10000 |

| 6c | 250.6 | 12.7 | 9.3 | >10000 |

| 7a | 850.7 | 85.4 | 55.6 | >10000 |

| 7b | 980.5 | 90.2 | 60.1 | >10000 |

| 7c | >10000 | 98.9 | 65.8 | >10000 |

Receptor Interaction and Modulation Studies (in vitro)

Ligand-Receptor Binding Affinity Determination

The interaction of triazole derivatives with specific receptors has been explored to understand their pharmacological potential. In one study, a series of 1,2,3-triazole derivatives were evaluated for their ability to displace [3H]diazepam from benzodiazepine receptors on bovine brain membranes. nih.gov Most of the tested compounds did not show significant displacement activity; however, one compound with a 1,2,3-triazole ring demonstrated 50% inhibition of [3H]diazepam binding at a concentration of 2.5 µM. nih.gov This finding suggests that the triazole scaffold can be engineered to interact with benzodiazepine receptors, with high steric hindrance potentially increasing the binding affinity. nih.gov

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

The biological activity of heterocyclic compounds is intrinsically linked to their molecular architecture. For derivatives of this compound, the exploration of Structure-Activity Relationships (SAR) provides critical insights into how specific structural modifications influence their therapeutic potential. By systematically altering substituents and observing the resultant changes in biological potency, researchers can identify the key molecular features responsible for the desired pharmacological effects, guiding the design of more effective and specific agents.

Correlation of Structural Features with Biological Potency

SAR studies for this compound and its derivatives have revealed distinct correlations between their structural elements and biological activities, particularly in the antimicrobial and anticancer domains. The nature and position of substituents on the benzothiazole ring or the triazole moiety can significantly modulate the compound's potency.

Antimicrobial Activity

In the context of antimicrobial activity, research has demonstrated that substitutions on the benzothiazole ring system play a pivotal role in determining the efficacy against various bacterial and fungal strains. A study involving a series of 3-(3-pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazoles revealed that the type of substituent on the benzothiazole nucleus directly influences the minimum inhibitory concentration (MIC). tandfonline.comresearchgate.netnih.gov

For instance, derivatives featuring electron-withdrawing groups such as chloro (Cl) and fluoro (F) on the benzothiazole ring exhibited pronounced activity against Staphylococcus aureus. tandfonline.com Similarly, the presence of a nitro group (NO2) also conferred significant antibacterial potency. tandfonline.com Conversely, the introduction of an electron-donating group like methoxy (OCH3) resulted in good activity as well, suggesting that electronic effects, in general, are crucial for the antimicrobial action of these compounds. tandfonline.comresearchgate.net Other research has also indicated that substituting nitro and methoxy groups at the 4th position of an attached phenyl ring can improve antibacterial action. nih.gov

| Compound Derivative | Substituent on Benzothiazole Ring | Biological Potency (MIC against S. aureus in µg/mL) | Reference |

|---|---|---|---|

| 6b | 5-Chloro (5-Cl) | 62.5 | tandfonline.com |

| 6c | 6-Fluoro (6-F) | 125 | tandfonline.com |

| 6f | 6-Methoxy (6-OCH3) | 125 | tandfonline.com |

| 6g | 4-Methyl (4-CH3) | 125 | tandfonline.com |

| 6j | 6-Nitro (6-NO2) | 62.5 | tandfonline.com |

Anticancer Activity

The anticancer potential of benzothiazole-triazole hybrids is also heavily influenced by their structural characteristics. SAR studies have highlighted that specific substitutions can lead to potent cytotoxic activity against various human cancer cell lines. nih.govtandfonline.com The presence of hydrophobic moieties is often conducive to the cytotoxic activity of benzothiazole derivatives. pharmacyjournal.inchula.ac.th

For example, the introduction of a chlorobenzyl indole semicarbazide moiety to the benzothiazole scaffold resulted in a compound with potent anticancer activity against multiple cancer cell lines, including HT-29 (colon) and H460 (lung), with IC50 values in the nanomolar to sub-micromolar range. nih.govtandfonline.com Another study found that incorporating two methyl groups and a methylthio (SCH3) group into a pyrimidine-containing benzothiazole derivative led to excellent growth inhibition against lung, breast, and renal cancer cell lines. nih.gov Furthermore, substitutions on an N-phenyl ring attached to the core structure, such as methoxy and chloro groups, have also been shown to contribute to anticancer activity. tandfonline.com

| Derivative Class | Key Structural Feature/Substitution | Cancer Cell Line | Biological Potency (IC50) | Reference |

|---|---|---|---|---|

| Indole-semicarbazide Benzothiazole | Chlorobenzyl group | HT-29 (Colon) | 0.024 µM | nih.govtandfonline.com |

| Indole-semicarbazide Benzothiazole | Chlorobenzyl group | H460 (Lung) | 0.29 µM | nih.govtandfonline.com |

| 1,3,4-Oxadiazole Benzothiazole | N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide | CCRF-CEM (Leukemia) | 8 µM | nih.gov |

| Pyrimidine Benzothiazole | Two methyl groups and one SCH3 group | Lung, Breast, Renal Cancer Lines | Good % Growth Inhibition | nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements have been identified that are crucial for its biological activities.

The essential pharmacophoric model for this class of compounds comprises the fused benzothiazole ring system and the five-membered 1,2,4-triazole ring. The benzothiazole moiety, a bicyclic system containing both sulfur and nitrogen, often serves as a crucial binding element. pharmacyjournal.in The triazole ring, with its multiple nitrogen atoms, acts as a potent hydrogen bond acceptor and donor, facilitating interactions with biological targets. mdpi.com It is believed that an aryl-azolyl-ethane moiety, present in many azole-based drugs, can serve as a pharmacophore for antimycobacterial activity. tandfonline.com

Group-based quantitative structure-activity relationship (GQSAR) analyses have further refined the understanding of these pharmacophores in the context of anticancer activity. chula.ac.th Such studies have revealed that fragmenting the molecule into key components (e.g., the benzothiazole part as R1 and other substituents as R2) can help identify which regions are critical for potency. For instance, GQSAR analysis of certain benzothiazole derivatives indicated that the presence of hydrophobic groups on the benzothiazole fragment (R1) would potentiate anticancer activity. chula.ac.th This highlights the importance of lipophilicity in enabling the compound to traverse cell membranes and interact with intracellular targets.

The key pharmacophoric elements for the biological activity of this compound derivatives can be summarized as follows:

| Pharmacophoric Element | Description | Contribution to Biological Activity | Reference |

|---|---|---|---|

| Benzothiazole Ring | A bicyclic aromatic ring system containing sulfur and nitrogen. | Acts as the core scaffold, providing a rigid structure for substituent attachment. Its aromatic nature allows for π-π stacking interactions with biological targets. Often considered a privileged structure in medicinal chemistry. | nih.govpharmacyjournal.in |

| 1,2,4-Triazole Ring | A five-membered heterocyclic ring with three nitrogen atoms. | The nitrogen atoms can act as hydrogen bond acceptors/donors, which is crucial for binding to enzyme active sites. The ring is metabolically stable. | tandfonline.commdpi.com |

| Substituents on Benzothiazole | Various functional groups (e.g., halogens, nitro, methoxy, methyl) attached to the benzothiazole ring. | Modulate the electronic properties (electron-donating/withdrawing) and lipophilicity of the molecule, thereby influencing potency and target specificity. Electron-withdrawing groups often enhance antimicrobial activity. | tandfonline.comnih.gov |

| Hydrophobic Moieties | Lipophilic groups attached to the core scaffold. | Enhance the compound's ability to cross biological membranes. The presence of hydrophobic groups has been correlated with increased anticancer activity. | pharmacyjournal.inchula.ac.th |

Coordination Chemistry of 2 1,2,4 Triazol 1 Yl 1,3 Benzothiazole As a Ligand

Synthesis and Characterization of Metal Complexes

Lanthanide and Actinide Complexes: Synthesis and Structural Aspects

Further experimental investigation into the synthesis and characterization of 2-(1,2,4-triazol-1-yl)-1,3-benzothiazole and its subsequent reaction with various metal ions is required to elucidate its coordination chemistry.

Investigating Applications of this compound Metal Complexes

The bifunctional nature of this compound, featuring both a triazole and a benzothiazole (B30560) moiety, makes it a compelling ligand in coordination chemistry. The resulting metal complexes are subjects of research interest for a variety of applications, leveraging the synergistic properties of the ligand and the coordinated metal center. These applications span from catalysis in synthetic organic chemistry to the development of novel materials for sensing, luminescence, and medicine.

Catalytic Performance in Organic Transformations

The exploration of metal complexes of this compound as catalysts in organic transformations is an emerging field. While specific studies focusing exclusively on this ligand are limited, the broader classes of triazole- and benzothiazole-containing metal complexes have shown significant catalytic activity. For instance, metal-organic frameworks (MOFs) incorporating a pyrazole–benzothiadiazole–pyrazole photosensitizer have been successfully employed for photocatalytic aerobic oxidation reactions under visible-light irradiation. acs.org This suggests that MOFs constructed with this compound could also serve as robust heterogeneous photocatalysts. acs.org The presence of multiple nitrogen atoms in the triazole ring and the sulfur atom in the benzothiazole ring provides versatile coordination sites that can stabilize various metal ions, making these complexes potential candidates for a range of catalytic reactions, including cross-coupling, oxidation, and asymmetric synthesis. researchgate.net Further research is warranted to fully elucidate the catalytic potential of metal complexes derived from this specific ligand.

Applications in Chemical Sensing and Probing

The unique electronic properties and binding sites of triazole and benzothiazole heterocycles make their metal complexes excellent candidates for chemical sensors. nanobioletters.comsci-hub.se Coordination complexes containing these moieties have been developed for the detection of various analytes, including metal ions and organic molecules.

Benzothiazole-based derivatives have been successfully utilized as fluorimetric chemosensors for transition metal cations. mdpi.com For example, an asparagine derivative bearing a benzothiazole unit demonstrated a notable fluorimetric response to Cu²⁺ in acetonitrile (B52724) and Fe³⁺ in an acetonitrile/water mixture. mdpi.com Similarly, ferrocenyl–triazole complexes have been synthesized and applied as electrochemical sensors for the quantification of heavy metal ions such as Cd²⁺, Pb²⁺, and Cu²⁺. rsc.org Furthermore, luminescent metal-organic frameworks (LMOFs) incorporating benzothiadiazole units have shown high sensitivity in detecting specific organic molecules. A cadmium(II)-based MOF was used for the highly sensitive detection of gossypol, a toxic natural polyphenol, via luminescence quenching. mdpi.com These examples highlight the significant potential of metal complexes of this compound in the development of new, selective, and sensitive chemosensors.

| Complex/Sensor Type | Analyte Detected | Sensing Method | Detection Limit (LOD) | Source |

|---|---|---|---|---|

| Ferrocenyl–triazole complexes | Cd²⁺, Pb²⁺, Cu²⁺ | Electrochemical | Not Specified | rsc.org |

| Benzothiazole-asparagine derivative | Cu²⁺, Fe³⁺ | Fluorimetric | Not Specified | mdpi.com |

| Cadmium(II)-benzothiadiazole MOF | Gossypol | Luminescence Quenching | 0.64 µM | mdpi.com |

| Triazole carboxylic acid-AuNPs | Al³⁺ | Colorimetric | Not Specified | nanobioletters.com |

Luminescent Properties of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are valued for their tunable structures and functional properties, including luminescence. mdpi.com The incorporation of fluorescent organic ligands is a key strategy in designing luminescent MOFs (LMOFs). scientificarchives.com The benzothiazole core, being a fluorescent entity, makes this compound an attractive building block for LMOFs.

Research on related structures has demonstrated the viability of this approach. A new MOF based on cadmium(II) and a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand exhibited bright luminescence with a quantum yield reaching 20% and an emission maximum near 500 nm. mdpi.comresearchgate.net Another example is a highly luminescent Zr(IV)-based MOF incorporating a π-conjugated, thiadiazole-functionalized ligand, which showed an emission band centered at 510 nm upon excitation at 370 nm. mdpi.com The selection of d¹⁰ metal ions like Zn²⁺ or Cd²⁺ is a common strategy to produce strong linker-based luminescence in MOFs. scientificarchives.com The combination of the inherent fluorescence of the benzothiazole unit with the structural rigidity and porosity of a MOF architecture could lead to novel materials for applications in sensing, solid-state lighting, and bio-imaging.

| MOF Composition | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| Cadmium(II) with 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | ~380 nm | ~500 nm | 20% | mdpi.comresearchgate.net |

| Zr(IV) with 4,4′-(benzo[c] nih.govmdpi.commdpi.comthiadiazole-4,7-diyl)dibenzoic acid | 370 nm | 510 nm | Not Specified | mdpi.com |

In Vitro Biological Activity of Coordination Compounds

The conjugation of 1,2,4-triazole (B32235) and benzothiazole moieties in a single ligand is a promising strategy for developing metal-based therapeutic agents. Both heterocyclic systems are known pharmacophores, and their coordination to metal ions can significantly enhance their biological activity. mdpi.comnih.gov The resulting complexes have been extensively evaluated for their in vitro anticancer and antimicrobial properties.

Anticancer Activity

Metal complexes of benzothiazole and triazole derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov Platinum(II) complexes of benzothiazole aniline (B41778) derivatives, for example, exhibited significant cytotoxicity, with some compounds demonstrating greater efficacy than the clinically used drug cisplatin (B142131) against liver, breast, and lung cancer cells. nih.gov Similarly, various 1,2,4-triazole derivatives and their coordination compounds have been synthesized and found to possess potent anticancer activities. researchgate.netnih.gov One study on novel 1,2,4-triazolo[3,4-a]phthalazine derivatives found a compound that exhibited IC₅₀ values ranging from 2.0 to 4.5 μM against four human cancer cell lines. nih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.gov

| Compound/Complex | Cancer Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Benzothiazole aniline Pt(II) complex (L1Pt) | HeLa (Cervical) | 15.2 ± 0.9 | nih.gov |

| Benzothiazole aniline ligand (L1) | HepG2 (Liver) | 5.3 ± 0.3 | nih.gov |

| 1,2,4-Triazolo[4,3-b] acs.orgnih.govmdpi.commdpi.comtetrazine derivative (4g) | HT-29 (Colon) | 12.69 ± 7.14 | researchgate.net |

| 1,2,4-Triazolo[3,4-a]phthalazine derivative (11h) | MCF-7 (Breast) | 4.5 ± 0.31 | nih.gov |

| 1,2,4-Triazolo[3,4-a]phthalazine derivative (11h) | EC-9706 (Esophageal) | 2.0 ± 0.13 | nih.gov |

| 1,2,3-Triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | biointerfaceresearch.com |

| Mn(II)-1,2,4-triazoline-3-thione complex (1) | A549 (Lung) | 794.37 | nih.gov |

Antimicrobial Activity

Coordination of triazole and benzothiazole-based ligands to metal ions like copper, nickel, cobalt, and zinc often leads to a synergistic enhancement of antimicrobial effects. mdpi.comnih.gov Copper complexes, in particular, have been a focus of research. mdpi.com For instance, the coordination of copper(II) with sulfathiazole (B1682510) was found to markedly strengthen its antimicrobial activity, with the complex showing MIC values of 1–4 µg/mL compared to >256 µg/mL for the free ligand against certain microbes. mdpi.com Studies on various 1,2,4-triazole derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netajol.info The improved biological activity of the metal complexes is often attributed to factors like increased lipophilicity, which facilitates penetration through the microbial cell membrane. nih.gov

| Compound/Complex | Microorganism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| Cu(II)-sulfathiazole complex (Tz-01) | S. aureus | 1 | mdpi.com |

| Cu(II)-sulfathiazole complex (Tz-01) | B. subtilis | 1 | mdpi.com |

| Cu(II)-sulfathiazole complex (Tz-01) | C. albicans | 4 | mdpi.com |

| Cu(II)-bipyridine-benzothiazole complex (Tz-26a) | B. subtilis | 16 | mdpi.com |

| Cu(II)-bipyridine-benzothiazole complex (Tz-26a) | S. aureus | 16 | mdpi.com |

| 3-(3-pyridyl)...4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole | S. aureus | 12.5 (as μM) | researchgate.net |

| 3-(3-pyridyl)...4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole | C. albicans | 25 (as μM) | researchgate.net |

Exploration of 2 1,2,4 Triazol 1 Yl 1,3 Benzothiazole in Advanced Materials Science and Technology

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

The unique electronic structure of 2-(1,2,4-triazol-1-yl)-1,3-benzothiazole, characterized by a π-conjugated system incorporating both electron-donating and electron-accepting features, makes it a promising candidate for optoelectronic applications. The benzothiazole (B30560) core is a well-known electron-withdrawing unit, and its derivatives have been extensively studied for their use in various electronic devices, including OLEDs. polyu.edu.hk The fusion of the benzothiazole unit with the 1,2,4-triazole (B32235) ring, another electron-deficient system, is expected to enhance these properties.

In the context of OLEDs, materials with high electron affinity and mobility are crucial for efficient electron transport from the cathode to the emissive layer, ensuring balanced charge injection and recombination. The electron-deficient nature of both the benzothiazole and triazole rings suggests that this compound could function effectively as an electron-transporting material or as a host material for phosphorescent emitters. Its high thermal stability, a characteristic often associated with heterocyclic compounds like triazoles and benzothiazoles, is another critical advantage for ensuring the long-term operational stability of OLED devices. nih.gov

Research on structurally similar benzothiadiazole (BTD) and benzotriazole derivatives has demonstrated their potential in tuning the optoelectronic properties of materials for OLEDs. polyu.edu.hkmdpi.com By modifying the core structure with different functional groups, researchers can adjust the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge injection and transport. The D–A–D (donor–acceptor–donor) structural motif, common in small molecules designed for organic electronics, could be realized by functionalizing the this compound scaffold. mdpi.com

| Compound Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application |

|---|---|---|---|---|

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | -5.60 | -3.55 | 2.05 | Organic Photovoltaics mdpi.com |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | -5.76 | -3.51 | 2.25 | Organic Photovoltaics mdpi.com |

| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | -5.86 | -3.60 | 2.26 | Organic Photovoltaics mdpi.com |

| 2,1,3-benzothiadiazole-based polymers | Tunable for specific applications | OLEDs, OFETs, OPVs polyu.edu.hk |

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the benzothiazole moiety makes it an excellent building block for the design of chemical sensors. bohrium.comnih.gov Derivatives of benzothiazole are known to exhibit photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts and distinct fluorescence signals. nih.gov When combined with a 1,2,4-triazole ring, the resulting molecule, this compound, possesses both a signaling unit (the fluorophore) and a potential binding site for analytes.

Triazole derivatives are widely used in chemosensors due to the ability of their nitrogen atoms to coordinate with a variety of analytes, including metal ions and anions. nanobioletters.comresearchgate.net The triazole ring can act as a simple binding site or as a linker to connect the benzothiazole fluorophore to a more complex receptor unit. bohrium.com The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). mdpi.comnih.gov Upon binding of an analyte to the triazole moiety, the electronic properties of the molecule are perturbed, leading to a detectable change in the fluorescence emission (e.g., "turn-on" or "turn-off" response) or a color shift. researchgate.netnih.gov

The versatility of this molecular scaffold allows for the development of highly selective and sensitive probes. For example, a probe based on a benzothiazole derivative was developed for the detection of hydrazine, a toxic and environmentally harmful substance. rsc.org Another study demonstrated a benzothiazole-based sensor for cyanide ions, which operates via a nucleophilic addition mechanism that disrupts the molecule's ICT pathway, causing a significant fluorescence enhancement. nih.gov The combination of the stable benzothiazole fluorophore with the versatile triazole binding unit in this compound offers a promising platform for creating novel sensors for environmental monitoring and biological imaging.

| Sensor Base | Analyte Detected | Sensing Mechanism | Key Feature |

|---|---|---|---|

| Benzothiazole and Benzoindole | Hydrazine (N₂H₄) | Not specified | High selectivity and sensitivity rsc.org |

| Benzothiazole and 1H-indene-1,3(2H)-dione | Cyanide (CN⁻) | Intramolecular Charge Transfer (ICT) nih.gov | Dramatic fluorescent color shift nih.gov |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivative | Hydrogen Peroxide (H₂O₂) | Excited-State Intramolecular Proton Transfer (ESIPT) | Aggregation-induced emission (AIE) "turn-on" probe nih.gov |

| Triazole-containing phenylene-vinylene | Iron (Fe²⁺) | Interaction with triazole C-H hydrogen | Detection limit of 8.95 ppb nanobioletters.com |

| Click-generated Triazoles | Metal cations, anions, neutral analytes | Various (e.g., PET) | High selectivity and sensitivity researchgate.net |

Mechanisms of Corrosion Inhibition in Metallic Systems

Corrosion is a significant challenge across numerous industries, and the development of effective organic inhibitors is a key area of research. Heterocyclic compounds containing nitrogen and sulfur atoms, such as triazoles and benzothiazoles, are among the most efficient corrosion inhibitors. encyclopedia.pubnih.gov The compound this compound incorporates both of these functional groups, making it an excellent candidate for protecting metallic systems.

The primary mechanism of inhibition is the adsorption of the organic molecule onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive environment. researchgate.netresearchgate.net This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. researchgate.net

Chemisorption: This is a stronger interaction involving charge sharing or transfer between the inhibitor molecule and the metal surface. researchgate.net It occurs through the donor-acceptor interactions between the lone pair electrons of heteroatoms (N and S) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. encyclopedia.pubmdpi.com

The this compound molecule has multiple active sites for adsorption: the nitrogen atoms of the triazole ring, the nitrogen and sulfur atoms of the benzothiazole ring, and the π-electrons of the fused benzene (B151609) ring. This multiplicity of binding sites allows for a stable and densely packed inhibitor film on the metal surface. Studies on individual triazole and benzothiazole derivatives have shown their effectiveness as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions of the corrosion process. mdpi.comresearchgate.net The combined structure is therefore expected to provide superior corrosion protection for various metals and alloys, including steel, copper, and aluminum, in aggressive media like acidic solutions. mdpi.comresearchgate.netnih.gov

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Excellent | Mixed (Chemisorption/Physisorption) mdpi.com |

| Schiff bases of 2-hydroxyphenyl benzothiazole | Mild Steel | HCl | Up to 96.19 | Langmuir Adsorption Isotherm researchgate.net |

| 2-mercaptobenzothiazole (2-MBT) | Galvanised Steel | NaCl | Effective | Complexation with Zn²⁺ ions rsc.org |

| 2-aminobenzothiazole (2-ABT) | Galvanised Steel | NaCl | Effective | Chemisorption rsc.org |

| Novel 1,2,3-triazole-benzothiazole derivatives | Not Specified | Acidic | Up to 96.55 | Not Specified researchgate.net |

Role as Additives in Polymer Science for Enhanced Material Properties

The incorporation of functional additives is a common strategy to enhance the performance and durability of polymers. Benzothiazole and triazole derivatives are valuable additives due to their aromatic and heteroatomic nature, which can impart improved thermal stability, flame retardancy, and UV resistance.

Polymers containing 1,2,4-triazole units are noted for their high thermal stability, with decomposition temperatures often exceeding 300-350 °C. nih.gov Similarly, polyimides and other high-performance polymers incorporating benzothiazole moieties are known for their excellent thermal and mechanical properties. When used as an additive, this compound can enhance the thermal stability of a polymer matrix. Its rigid, aromatic structure can restrict the thermal motion of polymer chains, thereby increasing the glass transition temperature (Tg). Furthermore, the high nitrogen content of the triazole ring can contribute to char formation upon heating, a key mechanism in flame retardancy.

The aromatic rings in the molecule are also effective chromophores for absorbing ultraviolet (UV) radiation. This property can be harnessed to protect polymers from photodegradation, a common cause of material aging, discoloration, and loss of mechanical strength. By absorbing harmful UV rays and dissipating the energy through non-destructive pathways, the additive can significantly extend the service life of polymeric materials used in outdoor applications. The synthesis of polymers with triazole or benzothiazole units directly in the backbone has been shown to produce materials with high stability. ntu.edu.iqrsc.org The use of this compound as a non-covalently bonded additive offers a more straightforward approach to achieving similar enhancements in commodity or engineering plastics.

| Polymer System | Incorporated Moiety | Observed Enhancement | Reference |

|---|---|---|---|

| Copolymers of 1-vinyl-1,2,4-triazole | 1,2,4-Triazole | High thermal stability (up to 330–390 °C) | nih.gov |

| Poly(azomethine) | Thiatriazole | Tg of 138 °C | |

| Poly(amide) | Thiatriazole | Higher thermal stability, Tg of 190 °C | |

| Polyimides | N-benzothiazole derivative | High thermal stability, good mechanical and electrical properties | |

| Poly(ester-triazole)s | 1,2,3-Triazole | Stable up to 300 °C, Tg of 90-100 °C | rsc.org |

Future Perspectives and Emerging Research Avenues for 2 1,2,4 Triazol 1 Yl 1,3 Benzothiazole

Integration of Machine Learning and AI in Compound Design and Synthesis

Table 1: Potential Applications of AI/ML in 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole Research

| Application Area | AI/ML Tool | Potential Impact |

| Compound Design | Generative Models, QSAR | Design of novel derivatives with enhanced biological activity and desired physicochemical properties. |

| Synthesis Planning | Retrosynthesis Software | Identification of efficient and novel synthetic routes, reducing experimental effort. |

| Bioactivity Prediction | Deep Learning, Classification Models | Prioritization of synthetic targets with high therapeutic potential. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological action of this compound is crucial for its rational design and application. Advanced spectroscopic techniques are emerging as powerful tools for probing these mechanisms in real-time.

Techniques such as femtosecond transient absorption spectroscopy can be employed to study the ultrafast dynamics of excited states and reactive intermediates during photochemical reactions involving the benzothiazole (B30560) or triazole moieties. acs.orgbyopera.com This can provide invaluable insights into the photophysical properties of these compounds, which is essential for their application in areas like photosensitizers or optical materials.

Furthermore, time-resolved infrared (IR) spectroscopy can be utilized to monitor the formation and decay of transient species during chemical reactions, offering a detailed picture of the reaction pathway. byopera.comunipr.it By applying these advanced spectroscopic methods, researchers can gain a more comprehensive understanding of the structure-reactivity relationships that govern the behavior of this compound and its derivatives.

Unveiling Novel Biological Targets and Therapeutic Potential (pre-clinical, non-human focus)

The this compound scaffold has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.govnih.govresearchgate.net Future research will focus on identifying novel biological targets and further elucidating the therapeutic potential of its derivatives in pre-clinical, non-human models.

In the realm of oncology, derivatives of this scaffold have shown promise as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.netjohnshopkins.edursc.orgresearchgate.net Pre-clinical studies in xenograft models could further validate their in vivo efficacy and provide insights into their pharmacokinetic and pharmacodynamic profiles. researchgate.net Other potential anticancer targets that are being explored for related benzothiazole and triazole compounds include receptor tyrosine kinases like EGFR and the oncogenic transcription factor FOXM1. nih.gov

For its anti-inflammatory potential, cyclooxygenase-2 (COX-2) has been identified as a possible target. mdpi.comnih.gov In vivo studies in animal models of inflammation can help to confirm these findings and assess the therapeutic window of these compounds. nih.govresearchgate.net The exploration of novel biological targets through techniques like chemical proteomics and molecular docking will continue to be a key research focus. nih.govresearchgate.net

Table 2: Investigated Biological Targets for Triazole-Benzothiazole Derivatives

| Biological Target | Therapeutic Area | Reference |

| Tubulin | Cancer | nih.govresearchgate.netjohnshopkins.edursc.orgresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inflammation | mdpi.comnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Forkhead Box M1 (FOXM1) | Cancer | nih.gov |

| Thymidine Phosphorylase | Cancer | nih.gov |

| α-Glucosidase | Diabetes | nih.govmdpi.com |

Designing Next-Generation Smart Materials Based on the Compound

The unique photophysical and self-assembly properties of the this compound scaffold make it an attractive building block for the development of next-generation smart materials. mdpi.com These materials are designed to respond to external stimuli such as light, pH, or the presence of specific ions, leading to a measurable change in their properties.

One promising avenue is the development of fluorescent chemosensors. By functionalizing the core structure with specific recognition moieties, it is possible to create sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte. nih.govnih.govscispace.comrsc.orgmdpi.com Such sensors could find applications in environmental monitoring and biological imaging.

Furthermore, the incorporation of the this compound unit into polymer backbones could lead to the creation of stimuli-responsive polymers and hydrogels. rsc.org These materials could be designed to undergo changes in their solubility, shape, or drug-releasing properties in response to specific triggers, opening up possibilities for applications in drug delivery and tissue engineering. The self-assembly of these molecules into well-defined nanostructures, such as optical waveguides and organogels, is another area of active research. mdpi.comresearchgate.net

Synergistic Approaches at the Interface of Chemistry, Biology, and Materials Science